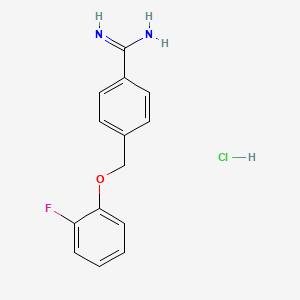![molecular formula C9H8F5N B1519625 2,2-Difluoro-1-[3-(trifluorométhyl)phényl]éthan-1-amine CAS No. 1039960-41-2](/img/structure/B1519625.png)
2,2-Difluoro-1-[3-(trifluorométhyl)phényl]éthan-1-amine
Vue d'ensemble
Description
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound characterized by the presence of two fluorine atoms on the ethan-1-amine moiety and a trifluoromethyl group on the phenyl ring
Applications De Recherche Scientifique
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Medicine: : Fluorinated compounds are often used in drug design due to their enhanced stability and bioavailability. This compound can be a precursor for the development of new therapeutic agents.
Industry: : It is used in the production of specialty chemicals and materials that require fluorinated components for improved performance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Bromination: : The starting material, 3-(trifluoromethyl)benzene, undergoes bromination to introduce a bromo group at the desired position.
Nucleophilic Substitution: : The bromo compound is then subjected to nucleophilic substitution with difluoromethylamine to introduce the difluoromethyl group.
Reduction: : Finally, the intermediate compound is reduced to obtain the final product, 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of simpler fluorinated amines or alcohols.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups at the fluorinated sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Fluorinated ketones or carboxylic acids.
Reduction: : Simpler fluorinated amines or alcohols.
Substitution: : Various functionalized fluorinated compounds.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The trifluoromethyl group can also influence the compound's metabolic stability and pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its specific arrangement of fluorine atoms, which can significantly impact its reactivity and properties. Similar compounds include:
2,2-Difluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine: : Similar structure but with a different position of the trifluoromethyl group.
2,2-Difluoro-1-(3-(trifluoromethyl)benzyl)ethan-1-amine: : Similar core structure but with a benzyl group instead of a phenyl group.
2,2-Difluoro-1-(3-(trifluoromethyl)phenyl)ethanol: : Similar structure but with an alcohol group instead of an amine group.
These compounds may exhibit different reactivity and applications due to the variations in their molecular structures.
Propriétés
IUPAC Name |
2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,7-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEKOGNKRBECFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039960-41-2 | |
| Record name | 2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)
![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)

![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)




